molecular formula C15H17F2N3O B2385947 N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide CAS No. 1252324-16-5

N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide

Cat. No.: B2385947
CAS No.: 1252324-16-5
M. Wt: 293.318
InChI Key: MSOVBIZLQIDVBV-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.

    Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with a nucleophile.

    Coupling of intermediates: The final step involves coupling the cyanocyclopentyl intermediate with the difluorophenyl intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies to understand its effects on biological systems, including its interaction with proteins and cellular pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-(1-cyanocyclopentyl)-2-[(2,6-dichlorophenyl)(methyl)amino]acetamide
  • N-(1-cyanocyclopentyl)-2-[(2,6-dibromophenyl)(methyl)amino]acetamide

Comparison: N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide is unique due to the presence of the difluorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the difluorophenyl group may enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2,6-difluoro-N-methylanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c1-20(14-11(16)5-4-6-12(14)17)9-13(21)19-15(10-18)7-2-3-8-15/h4-6H,2-3,7-9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOVBIZLQIDVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1(CCCC1)C#N)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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